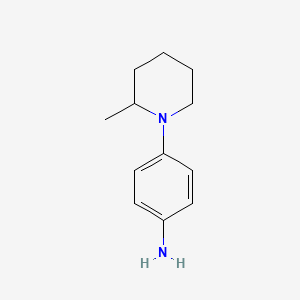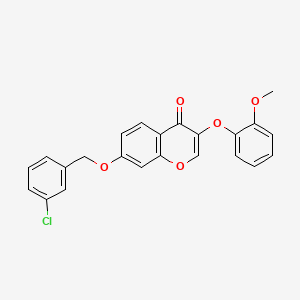
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule featuring a triazole ring, an azetidine ring, and a thiophene-substituted cyclopentyl group
Mécanisme D'action
Target of Action
Compounds containing 1,2,3-triazole rings are known to exhibit a broad range of biological activities . They can interact with various biological targets, but without specific information, it’s hard to identify the primary target of this compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the target were an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity .
Biochemical Pathways
The affected pathways would be determined by the compound’s specific target. For example, if the compound targets an enzyme involved in a particular metabolic pathway, that pathway would be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds containing a 1,2,3-triazole ring are generally well-absorbed and can be metabolized by various enzymes .
Result of Action
The molecular and cellular effects would depend on the compound’s specific target and mode of action. For example, if the compound inhibits an enzyme, the result might be a decrease in the production of a certain metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multiple steps:
-
Formation of the Triazole Ring: : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” The reaction involves an azide and a terminal alkyne, producing the 1,2,3-triazole ring under mild conditions .
-
Synthesis of the Azetidine Ring: : Azetidines can be synthesized via cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines .
-
Coupling Reactions: : The triazole and azetidine intermediates are then coupled with a thiophene-substituted cyclopentyl ketone through nucleophilic substitution or other coupling strategies .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated synthesis platforms for the multi-step process.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The triazole and azetidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohols from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry applications, facilitating the creation of diverse molecular architectures .
Biology and Medicine
The triazole and azetidine rings are known for their biological activity. Compounds containing these moieties have shown potential as antimicrobial, antifungal, and anticancer agents . The thiophene ring adds to the compound’s pharmacological profile, potentially enhancing its activity against various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photophysical properties, leveraging the unique characteristics of the triazole and thiophene rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-phenylcyclopentyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(furan-2-yl)cyclopentyl)methanone
Uniqueness
The presence of the thiophene ring in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone distinguishes it from similar compounds. Thiophene rings are known for their electronic properties, which can enhance the compound’s activity in electronic and photophysical applications .
Propriétés
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-14(18-10-12(11-18)19-8-7-16-17-19)15(5-1-2-6-15)13-4-3-9-21-13/h3-4,7-9,12H,1-2,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMIGVQVVMOOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)



![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)


![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2682810.png)

![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)
